molecular formula C19H16O4 B11152531 3-benzoyl-7-propoxy-2H-chromen-2-one

3-benzoyl-7-propoxy-2H-chromen-2-one

Cat. No.: B11152531
M. Wt: 308.3 g/mol
InChI Key: VDIPVUMIUBDZHN-UHFFFAOYSA-N
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Description

3-Benzoyl-7-propoxy-2H-chromen-2-one is a synthetic organic compound belonging to the class of chromen-2-ones, also known as coumarins. Coumarins are a group of naturally occurring and synthetic compounds known for their diverse biological activities and applications in various fields such as medicine, agriculture, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-benzoyl-7-propoxy-2H-chromen-2-one typically involves the Knoevenagel condensation reaction. This reaction is carried out by condensing 2,4-dihydroxybenzaldehyde with ethyl acetoacetate in the presence of a base such as piperidine in ethanol . The reaction conditions usually involve refluxing the mixture for several hours to ensure complete reaction.

Industrial Production Methods

Industrial production of coumarin derivatives like this compound often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and green chemistry principles, such as using environmentally friendly solvents and catalysts, is becoming more common in industrial settings to enhance efficiency and reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions

3-Benzoyl-7-propoxy-2H-chromen-2-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the carbonyl group to alcohols.

    Substitution: Electrophilic substitution reactions can occur at the aromatic ring, introducing various substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.

Major Products

    Oxidation: Formation of quinones.

    Reduction: Formation of alcohols.

    Substitution: Introduction of halogens, nitro groups, or other substituents on the aromatic ring.

Scientific Research Applications

3-Benzoyl-7-propoxy-2H-chromen-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-benzoyl-7-propoxy-2H-chromen-2-one involves its interaction with various molecular targets and pathways. The compound can act as an inhibitor of specific enzymes, such as oxidoreductases, by binding to their active sites and preventing substrate binding. This inhibition can lead to the disruption of essential biochemical pathways in cells, resulting in therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Benzoyl-7-propoxy-2H-chromen-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C19H16O4

Molecular Weight

308.3 g/mol

IUPAC Name

3-benzoyl-7-propoxychromen-2-one

InChI

InChI=1S/C19H16O4/c1-2-10-22-15-9-8-14-11-16(19(21)23-17(14)12-15)18(20)13-6-4-3-5-7-13/h3-9,11-12H,2,10H2,1H3

InChI Key

VDIPVUMIUBDZHN-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=CC2=C(C=C1)C=C(C(=O)O2)C(=O)C3=CC=CC=C3

Origin of Product

United States

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